molecular formula C17H17NO5S B2781448 methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327173-71-6

methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2781448
CAS No.: 1327173-71-6
M. Wt: 347.39
InChI Key: NQKPNXOSWUEGGA-VBKFSLOCSA-N
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Description

“Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate” is a complex organic compound. It contains a methoxyphenyl group, an amino group, a phenylsulfonyl group, and an acrylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylate group suggests that this compound could exist in different geometric isomers .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amino group (-NH2) can participate in acid-base reactions, and the acrylate group can undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the sulfonyl group (-SO2-) and the acrylate group (-COO-) could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

"Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate" and its derivatives are utilized in the synthesis of complex organic molecules and polymers. For instance, vinyl phenyl sulfone derivatives, including those related to the specified compound, react with diphenyldiazomethane leading to the formation of pyrazolines. These pyrazolines can undergo further reactions to produce 3,3-diphenyl-3H-pyrazoles, showcasing the compound's utility in synthesizing heterocyclic structures with potential applications in materials science and medicinal chemistry (Vasin et al., 2015).

Polymer Chemistry

In the field of polymer chemistry, derivatives of "this compound" have been employed to modify the properties of polymers. For example, radiation-induced poly(vinyl alcohol)/acrylic acid hydrogels were modified through the condensation reaction with various amine compounds, including derivatives related to the specified compound, to enhance their thermal stability and introduce antibacterial and antifungal properties, suggesting applications in medical devices and tissue engineering (Aly et al., 2015).

Materials Science

In materials science, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, which are structurally related to the compound , have shown promising photochromic properties. These materials could be used in the development of advanced optical materials, including smart windows and photo-responsive coatings (Ortyl et al., 2002).

Environmental Applications

Furthermore, certain derivatives exhibit the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, facilitating their transfer from aqueous solutions to organic media. This characteristic suggests potential environmental applications, such as in the separation and purification of wastewater (Sawada et al., 2000).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or as a building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-14-10-8-13(9-11-14)18-12-16(17(19)23-2)24(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKPNXOSWUEGGA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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